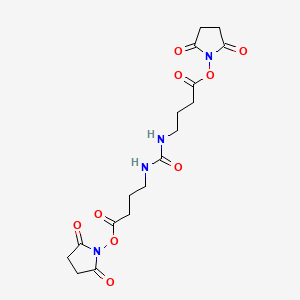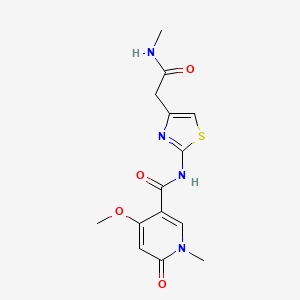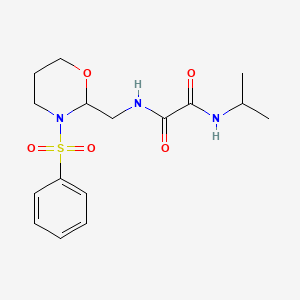
Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate is a chemical compound known for its applications in various scientific fields. It is often used as a crosslinking agent due to its ability to form stable bonds between molecules. This compound is particularly valuable in bioconjugation and protein crosslinking studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate typically involves the reaction of 4,4’-(carbonylbis(azanediyl))dibutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate primarily undergoes substitution reactions. The NHS ester groups are highly reactive towards nucleophiles, such as amines, which makes it an effective crosslinking agent. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, amines
Conditions: Organic solvents (e.g., dichloromethane), inert atmosphere, room temperature to slightly elevated temperatures
Major Products
The major products formed from reactions involving this compound are typically amide bonds between the NHS ester and the nucleophilic amine groups of the target molecules .
Aplicaciones Científicas De Investigación
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate is widely used in scientific research due to its versatility:
Chemistry: Used as a crosslinking agent in polymer chemistry to create stable networks of polymers.
Biology: Employed in protein crosslinking studies to investigate protein-protein interactions.
Medicine: Utilized in the development of drug delivery systems where stable conjugation of drugs to carriers is required.
Mecanismo De Acción
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate involves the formation of stable amide bonds. The NHS ester groups react with amine groups on target molecules, resulting in the formation of a covalent bond. This crosslinking mechanism is crucial in bioconjugation and protein studies, where it helps to stabilize interactions and structures .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,5-dioxopyrrolidin-1-yl) carbonate
- Disuccinimidyl suberate
- Ureido-4,4´-dibutyric acid bis(hydroxysuccinimide) ester
Uniqueness
Compared to similar compounds, Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate offers a unique combination of stability and reactivity. Its longer spacer arm allows for greater flexibility in crosslinking applications, making it particularly useful in studies requiring precise spatial arrangements .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]carbamoylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O9/c22-11-5-6-12(23)20(11)29-15(26)3-1-9-18-17(28)19-10-2-4-16(27)30-21-13(24)7-8-14(21)25/h1-10H2,(H2,18,19,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSQCCZQFXUQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)NCCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2636153.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2636154.png)
![8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2636155.png)
![1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one](/img/structure/B2636156.png)
![3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane](/img/structure/B2636157.png)
![3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2636163.png)
![(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime](/img/structure/B2636164.png)
![ETHYL 2-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2636167.png)



![N-(3-CHLORO-4-METHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2636171.png)

